2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate
Overview
Description
2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate is a synthetic organic compound that belongs to the class of thiadiazole derivatives This compound is characterized by the presence of a thiadiazole ring, a nitrophenoxy group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction between 4-nitrophenyl chloroformate and a thiadiazole derivative. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like tetrahydrofuran (THF) at a controlled temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted carbamates.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Potential use in drug development due to its bioactive properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The thiadiazole ring may also play a role in binding to biological receptors, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate is unique due to its combination of a thiadiazole ring and a nitrophenoxy group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-methylpropyl N-[5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O5S/c1-9(2)7-23-14(19)15-13-17-16-12(24-13)8-22-11-5-3-10(4-6-11)18(20)21/h3-6,9H,7-8H2,1-2H3,(H,15,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDDKZPUVKUBDE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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